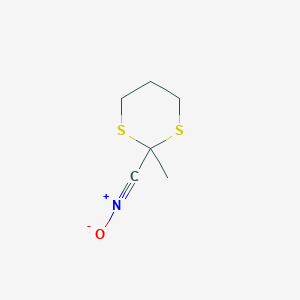
1,3-Dithiane-2-carbonitrile, 2-methyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane-2-carbonitrile, 2-methyl-, N-oxide is an organosulfur compound with a unique structure that includes a dithiane ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to form the dithiane ring.
Industrial Production Methods: Industrial production of 1,3-dithianes often involves the use of catalytic dithioacetalization of aldehydes in the presence of an iron catalyst . This method provides access to 1,3-dithianes under mild conditions and results in good to excellent yields.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiane-2-carbonitrile, 2-methyl-, N-oxide undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO4, OsO4, and CrO3 are commonly used for the oxidation of dithianes.
Reduction: Reduction can be achieved using reagents like H2/Ni, Zn/HCl, and Na/NH3.
Substitution: Nucleophiles such as RLi, RMgX, and RCuLi are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
1,3-Dithiane-2-carbonitrile, 2-methyl-, N-oxide has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,3-Dithiane-2-carbonitrile, 2-methyl-, N-oxide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The dithiane ring can undergo nucleophilic attack, leading to the formation of carbanions that can participate in further reactions . These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
1,3-Dithiane: A parent compound with a similar structure but without the nitrile group.
2-Methyl-1,3-dithiane: A closely related compound with a methyl group at the 2-position.
1,3-Dithiolane: A related compound with a similar ring structure but with one sulfur atom replaced by a carbon atom.
Uniqueness: 1,3-Dithiane-2-carbonitrile, 2-methyl-, N-oxide is unique due to the presence of both the nitrile group and the N-oxide functionality. These groups confer additional reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
188841-14-7 |
|---|---|
Fórmula molecular |
C6H9NOS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
2-methyl-1,3-dithiane-2-carbonitrile oxide |
InChI |
InChI=1S/C6H9NOS2/c1-6(5-7-8)9-3-2-4-10-6/h2-4H2,1H3 |
Clave InChI |
IJGSPAGBDYOVCU-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCS1)C#[N+][O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


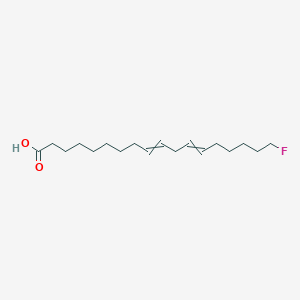
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
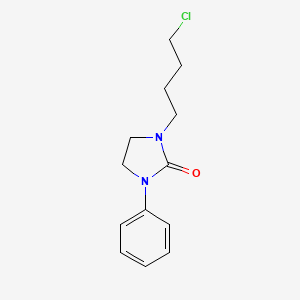

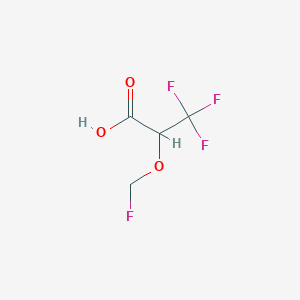
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
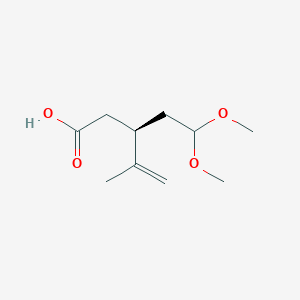
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
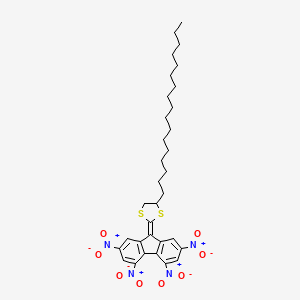
![8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B14265003.png)
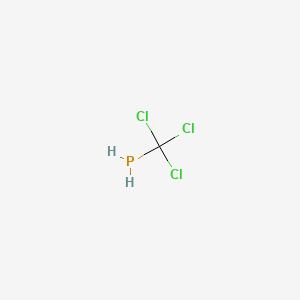
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)
![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
